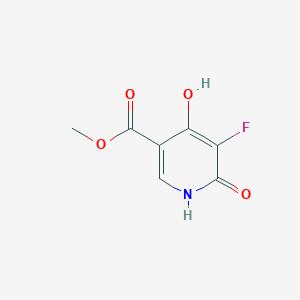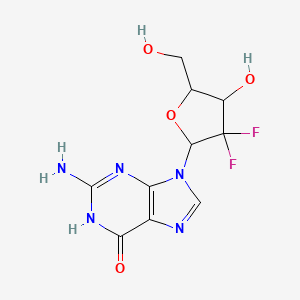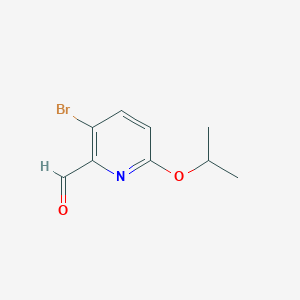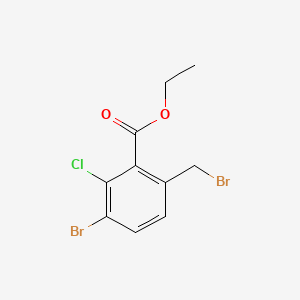![molecular formula C17H13BrN2O2 B13706774 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13706774.png)
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde is a complex organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a bromoimidazole moiety with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)phenol.
Bromination: The benzyloxyphenyl intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Imidazole Formation: The brominated intermediate undergoes cyclization with formamide and a suitable catalyst to form the imidazole ring.
Aldehyde Introduction: Finally, the aldehyde group is introduced through a formylation reaction, typically using a reagent like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carboxylic acid.
Reduction: 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-methanol.
Substitution: 4-[3-(Benzyloxy)phenyl]-5-azidoimidazole-2-carbaldehyde.
Scientific Research Applications
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance its binding affinity to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. The bromine atom and aldehyde group can further modulate its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-[3-(Benzyloxy)phenyl]-2-bromoimidazole-5-carbaldehyde: Similar structure but with different positioning of the bromine and aldehyde groups.
4-[3-(Benzyloxy)phenyl]-5-chloroimidazole-2-carbaldehyde: Chlorine atom instead of bromine.
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-methanol: Aldehyde group reduced to a primary alcohol.
Uniqueness
4-[3-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzyloxy group and the bromine atom allows for versatile modifications and applications in various fields of research.
Properties
Molecular Formula |
C17H13BrN2O2 |
|---|---|
Molecular Weight |
357.2 g/mol |
IUPAC Name |
5-bromo-4-(3-phenylmethoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-16(19-15(10-21)20-17)13-7-4-8-14(9-13)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,19,20) |
InChI Key |
DFKXUJGQNFLAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(NC(=N3)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP](/img/structure/B13706695.png)






![2-Amino-9-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13706743.png)
![3-{trans-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-(methyl-13C)-1-[(3,4,5-trimethoxyphenyl)methyl]-2-isoquinolinio}propyl-1-sulfate](/img/structure/B13706748.png)


![N-Boc-N-[[6-(7-iodothieno[3,2-b]pyridin-2-yl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706769.png)
![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)

